N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Overview
Description
The compound “N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” is a chemical compound with the molecular formula C14H18ClNO6 .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 625.4±55.0 °C and a predicted density of 1.46±0.1 g/cm3 . Its pKa, a measure of acid strength, is predicted to be 12.88±0.70 .Scientific Research Applications
Pesticide Development
Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, a compound structurally related to N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, shows potential applications as pesticides. Olszewska et al. (2009) characterized new derivatives through X-ray powder diffraction, highlighting their utility in pest management due to their organic compound status. These compounds have been explored for their roles in potentially offering new avenues for pesticide development (Olszewska, Tarasiuk, & Pikus, 2009).
Pharmaceutical Research
In the realm of pharmaceuticals, derivatives of the compound have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. Nafeesa et al. (2017) designed and synthesized a new series of N-substituted derivatives, which were evaluated for their antibacterial effectiveness and enzyme inhibition, showing that these compounds could serve as bases for developing new therapeutic agents (Nafeesa et al., 2017).
Anticancer Drug Development
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been explored for its anticancer activity. Sharma et al. (2018) conducted a study where the synthesized compound was confirmed to target the VEGFr receptor, indicating its potential as an anticancer drug. The crystal structure and molecular docking analysis provided insights into its action mechanism and efficacy as a therapeutic agent (Sharma et al., 2018).
Materials Science
Research into the photocatalytic and material applications of N-substituted phenylacetamide derivatives shows promising results for enhancing photovoltaic efficiency. Mary et al. (2020) studied benzothiazolinone acetamide analogs for their potential in dye-sensitized solar cells (DSSCs), indicating these compounds' effectiveness in light harvesting and electron injection processes, contributing to advancements in solar energy technologies (Mary et al., 2020).
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBWZDLYARDESN-DHGKCCLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Cl)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)Cl)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.